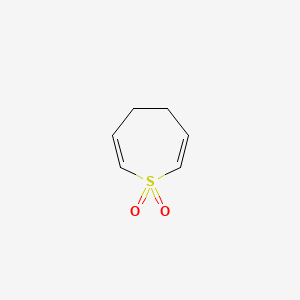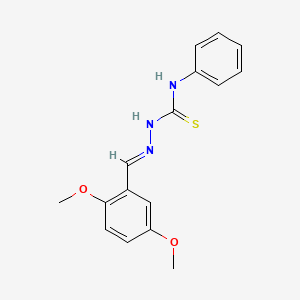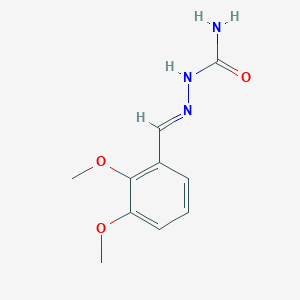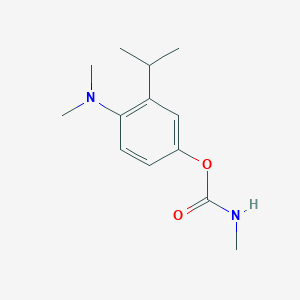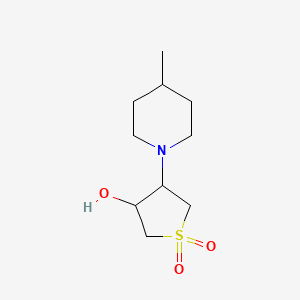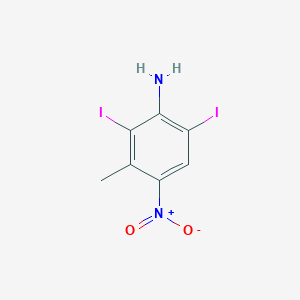
2,6-Diiodo-4-nitro-m-toluidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diiodo-4-nitro-m-toluidine is an aromatic compound with the molecular formula C7H6I2N2O2 It is characterized by the presence of two iodine atoms, a nitro group, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Diiodo-4-nitro-m-toluidine can be synthesized through the iodination of 4-nitro-m-toluidine. One common method involves the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction is typically carried out in the presence of acetic acid as a catalyst, and the mixture is ground together at room temperature. This method offers high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Diiodo-4-nitro-m-toluidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid can reduce the nitro group.
Major Products Formed
Substitution: Products with different functional groups replacing the iodine atoms.
Reduction: 2,6-Diiodo-4-amino-m-toluidine as the major product from the reduction of the nitro group.
Scientific Research Applications
2,6-Diiodo-4-nitro-m-toluidine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of iodinated compounds for medical imaging.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Diiodo-4-nitro-m-toluidine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the iodine atoms can undergo substitution reactions. These interactions can affect various biochemical pathways and molecular processes.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Diiodo-4-nitroaniline
- 2,6-Diiodo-4-nitrophenol
- 2,6-Diiodo-4-nitrobenzoic acid
Properties
CAS No. |
5400-77-1 |
|---|---|
Molecular Formula |
C7H6I2N2O2 |
Molecular Weight |
403.94 g/mol |
IUPAC Name |
2,6-diiodo-3-methyl-4-nitroaniline |
InChI |
InChI=1S/C7H6I2N2O2/c1-3-5(11(12)13)2-4(8)7(10)6(3)9/h2H,10H2,1H3 |
InChI Key |
PVERXMYYYHZCHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1[N+](=O)[O-])I)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



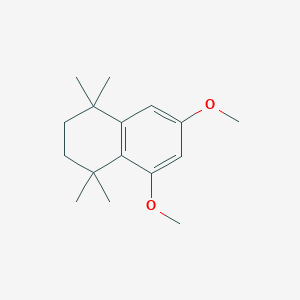
![4-{[2-(Hexadecyloxy)-5-(methoxycarbonyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B11952531.png)




